3-Methoxy Desloratadine
CAS No.: 165739-63-9
Cat. No.: VC20766992
Molecular Formula: C20H21ClN2O
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 165739-63-9 |
---|---|
Molecular Formula | C20H21ClN2O |
Molecular Weight | 340.8 g/mol |
IUPAC Name | 13-chloro-6-methoxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Standard InChI | InChI=1S/C20H21ClN2O/c1-24-17-11-15-3-2-14-10-16(21)4-5-18(14)19(20(15)23-12-17)13-6-8-22-9-7-13/h4-5,10-12,22H,2-3,6-9H2,1H3 |
Standard InChI Key | ARUFAUXFQSCDIE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1 |
Canonical SMILES | COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1 |
Chemical Properties and Structure
Molecular Characteristics
3-Methoxy Desloratadine has a molecular formula of C20H21ClN2O with a molecular weight of 340.85. The compound retains the core tricyclic structure of desloratadine while incorporating a methoxy functional group at the 3-position.
Structural Features
The base structure of desloratadine consists of a tricyclic system with 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo cyclohepta[1,2-b]pyridine . The 3-Methoxy Desloratadine derivative contains a methoxy group (-OCH3) at the 3-position of this structure, which significantly influences its pharmacological behavior and metabolic profile.
Physical Properties
While complete physical property data specific to 3-Methoxy Desloratadine is limited in the available literature, we can infer some characteristics based on related compounds. For context, the parent compound desloratadine has the following physical properties:
Property | Desloratadine | 3-Methoxy Desloratadine |
---|---|---|
Physical Form | White to light orange/yellow powder | Similar to parent compound |
Melting Point | 150-151°C | Not specified in literature |
Solubility | Soluble in DMSO (>10mg/mL) | Likely similar solubility profile |
pKa | 10.27±0.20 (Predicted) | Not specified in literature |
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 3-Methoxy Desloratadine typically involves multiple steps. While direct synthesis information is limited, we can understand potential pathways through related compounds. One approach involves starting with 3-methoxy-5-methylpyridine derivatives, similar to the synthesis pathway described for 3-hydroxy desloratadine .
Key Reaction Steps
The synthesis of related compounds like 3-hydroxy desloratadine involves complex multi-step processes. For example, the synthesis described in the Journal of Chemical and Pharmaceutical Research incorporates steps such as:
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Formation of nitrile compounds using phosphorus oxychloride
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Alkylation reactions with magnesium chloride derivatives
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Hydrolysis steps to form ketone intermediates
For the specific methoxy variant, an additional step involving methoxylation would be required, potentially using methods similar to the synthesis of 3-methoxy-5-methylpyridine described in the literature .
Alternative Preparation Methods
An alternative approach might involve the demethylation of 3-Methoxy Desloratadine to produce 3-hydroxy desloratadine using BBr3 in CH2Cl2, which has been reported with yields of approximately 69% . This suggests that the reverse reaction (methoxylation of 3-hydroxy desloratadine) could potentially be used to synthesize 3-Methoxy Desloratadine.
Pharmacological Properties
Metabolic Relationships
3-Methoxy Desloratadine exists within a metabolic network involving desloratadine and its primary active metabolite, 3-hydroxy desloratadine. Research indicates that desloratadine undergoes metabolism in the body to form 3-hydroxy desloratadine . The formation of the 3-methoxy derivative represents another potential metabolic pathway.
Pharmacokinetic Profile
While specific pharmacokinetic data for 3-Methoxy Desloratadine is limited, studies on related compounds provide context. The parent compound desloratadine demonstrates dose-proportional bioavailability over a range of 5 mg to 20 mg. Interestingly, there appears to be a subset of the population (approximately 8.6% of adults and 15.6% of pediatric subjects) who have a decreased ability to form 3-hydroxy desloratadine, with this slow metabolizer trait being more frequent in subjects of African descent than Caucasians .
Drug Interactions
Drug interaction studies with desloratadine provide insight into potential behaviors of its derivatives. For instance, co-administration of desloratadine with erythromycin increased the Cmax and AUC values for both desloratadine and 3-hydroxy desloratadine. Similar effects were observed with azithromycin and fluoxetine . These interactions might also affect the formation and concentration of 3-Methoxy Desloratadine, though specific studies would be needed to confirm this.
Research Applications and Significance
Analytical Standards
3-Methoxy Desloratadine serves an important role as an analytical standard in pharmaceutical research, particularly in studies involving the metabolism of desloratadine. Its structural similarity to both desloratadine and 3-hydroxy desloratadine makes it valuable for developing and validating analytical methods for detecting and quantifying these compounds.
Metabolism Studies
The compound plays a significant role in research examining the metabolic pathways of desloratadine. Understanding these pathways is crucial for comprehensive pharmacokinetic studies and for anticipating potential drug-drug interactions.
Structure-Activity Relationship Studies
3-Methoxy Desloratadine provides valuable insights in structure-activity relationship (SAR) studies of antihistamines. By comparing the activity of desloratadine with its various derivatives, including both 3-hydroxy and 3-methoxy variants, researchers can better understand how structural modifications affect receptor binding, efficacy, and side effect profiles.
Comparison with Related Compounds
Structural Comparison
The table below highlights key structural and chemical differences between desloratadine, 3-hydroxy desloratadine, and 3-Methoxy Desloratadine:
Property | Desloratadine | 3-Hydroxy Desloratadine | 3-Methoxy Desloratadine |
---|---|---|---|
Molecular Formula | C19H19ClN2 | C19H19ClN2O | C20H21ClN2O |
Molecular Weight | 310.82 | 326.82 | 340.85 |
Functional Group at 3-Position | -H | -OH | -OCH3 |
CAS Number | 100643-71-8 | Not specified in results | 165739-63-9 |
Metabolic Relationships
Desloratadine serves as the parent compound, with 3-hydroxy desloratadine being its primary active metabolite. The formation of 3-hydroxy desloratadine occurs through hydroxylation, while 3-Methoxy Desloratadine may form through subsequent methylation of the hydroxyl group or through alternative metabolic pathways .
Pharmacological Differences
While detailed comparative pharmacological data is limited, the structural modifications at the 3-position likely impact receptor binding characteristics and pharmacokinetic properties. The addition of a methoxy group typically increases lipophilicity compared to a hydroxyl group, potentially affecting tissue distribution and blood-brain barrier penetration.
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